molecular formula C6H8N2S B8546005 2,3-Diaminobenzenethiol

2,3-Diaminobenzenethiol

Cat. No. B8546005
M. Wt: 140.21 g/mol
InChI Key: SONQUBLFXUMJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diaminobenzenethiol is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Diaminobenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diaminobenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Diaminobenzenethiol

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

2,3-diaminobenzenethiol

InChI

InChI=1S/C6H8N2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2

InChI Key

SONQUBLFXUMJKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The thus obtained bisaminobenzothiazole compound [II] is added to an aqueous solution of an alkali metal hydroxide such as potassium hydroxide or sodium hydroxide in an inert gas atomosphere at a temperature of about 110° to about 130° C., and then the mixture is slowly heated to about 260° C. to conduct reaction until generation of ammonia is ceased. Then, the temperature is lowered down to about 200° C. After addition of water thereto, the reaction mixture is cooled down to room temperature. Then, an aqueous dilute solution of an inorganic acid such as a concentrated hydrochloric acid is added to the reaction mixture to make pH 6, and then glacial acetic acid is added thereto to obtain a bisaminothiophenol compound [I] as precipitates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.